Cas no 1704682-97-2 ((2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol)

(2S)-2-Amino-2-(2-cyclopropylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a cyclopropylphenyl moiety, which confers structural rigidity and potential stereoselective reactivity. Its enantiomerically pure (S)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The cyclopropyl group enhances metabolic stability, while the amino and hydroxyl functionalities offer versatile sites for further derivatization, such as amide formation or esterification. This compound is suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Storage under inert conditions is recommended to preserve stability.
(2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol structure
1704682-97-2 structure
Product Name:(2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol
CAS No:1704682-97-2
MF:C11H15NO
MW:177.242902994156
CID:5802685
PubChem ID:165781721
Update Time:2025-05-23

(2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol
    • 1704682-97-2
    • EN300-1740576
    • Inchi: 1S/C11H15NO/c12-11(7-13)10-4-2-1-3-9(10)8-5-6-8/h1-4,8,11,13H,5-7,12H2/t11-/m1/s1
    • InChI Key: YMPOUQOLDDJZEW-LLVKDONJSA-N
    • SMILES: OC[C@H](C1C=CC=CC=1C1CC1)N

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1740576-0.05g
(2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol
1704682-97-2
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$1393.0 2023-09-20
Enamine
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(2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol Related Literature

Additional information on (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol

Latest Research Insights on (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol (CAS: 1704682-97-2)

In recent years, the compound (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol (CAS: 1704682-97-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological and inflammatory disorders. The unique structural features of this compound, including its cyclopropyl moiety and stereospecific configuration, contribute to its pharmacological relevance and synthetic versatility.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the application of (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol in the design of selective serotonin reuptake inhibitors (SSRIs). The research team utilized this compound as a chiral building block to synthesize a series of derivatives with enhanced binding affinity for the serotonin transporter (SERT). Molecular docking studies revealed that the cyclopropyl group plays a critical role in optimizing hydrophobic interactions within the SERT binding pocket, while the hydroxyl group facilitates hydrogen bonding with key amino acid residues.

Another significant advancement was reported in ACS Chemical Neuroscience (2024), where researchers investigated the neuroprotective properties of (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol derivatives. The study demonstrated that certain structural modifications of this scaffold resulted in compounds with potent antioxidant activity and the ability to cross the blood-brain barrier effectively. These findings open new avenues for developing therapeutics against neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, a breakthrough was achieved in the asymmetric synthesis of (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol, as detailed in Organic Letters (2023). The research group developed a novel biocatalytic approach using engineered aminotransferases, achieving excellent enantioselectivity (>99% ee) and high yield (85%). This green chemistry method significantly improves upon previous synthetic routes that relied on hazardous reagents and produced lower yields.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in drug formulations. Notably, one application describes its incorporation into extended-release matrix tablets for treating anxiety disorders, while another explores its potential as a co-crystal former to improve the solubility of poorly water-soluble drugs.

Ongoing preclinical studies are investigating the pharmacokinetic profile of (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol-based compounds, with preliminary data showing favorable absorption and metabolic stability. Researchers are particularly interested in its potential as a scaffold for developing dual-acting molecules that can simultaneously modulate multiple therapeutic targets in complex diseases.

In conclusion, (2S)-2-amino-2-(2-cyclopropylphenyl)ethan-1-ol (CAS: 1704682-97-2) represents a versatile and pharmacologically relevant scaffold with multiple applications in drug discovery. The recent advancements in its synthetic accessibility, biological evaluation, and pharmaceutical formulation highlight its growing importance in the chemical biology and medicinal chemistry fields. Future research directions may focus on expanding its therapeutic applications and further optimizing its pharmacological properties through rational drug design approaches.

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